2-Hydroxy-4-(ethoxycarbonyl)benzoic acid
Overview
Description
2-Hydroxy-4-(ethoxycarbonyl)benzoic acid, also known as ethyl salicylate or salicylic acid ethyl ester, is a compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is a derivative of hydroxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)
. This indicates the presence of an ethoxy carbonyl group attached to the 4th carbon of a benzoic acid molecule.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid and its derivatives are significant in the synthesis of various chemical compounds. For example, the work by Che Qing-ming et al. (2006) focuses on synthesizing 2-hydroxy-4-methyl benzoic acid, a process that involves ethyl formate and acetone, demonstrating a method of synthesizing structurally related compounds (Che Qing-ming et al., 2006).
Catalysis and Reactions
- The compound plays a role in catalysis, as seen in the study by C. S. Reddy et al. (2008), where ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate is used in the synthesis of various chromeno[4,3-c]pyrazoles (C. S. Reddy et al., 2008).
Material Science and Polymers
- In material science, this compound and its related benzoic acids are used as dopants for polyaniline, as explored by C. A. Amarnath and S. Palaniappan (2005). They found that these acids significantly influence the conductivity and properties of polyaniline (C. A. Amarnath & S. Palaniappan, 2005).
Pharmaceutical Research
- In the pharmaceutical domain, this compound derivatives are used in the synthesis of organometallic compounds with potential applications in medicinal chemistry, as indicated by the research of A. Ashraf et al. (2017) on organoruthenium and -osmium complexes (A. Ashraf et al., 2017).
Safety and Hazards
The safety data sheet for 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid are not mentioned in the search results, hydroxybenzoic acid derivatives have been recognized as promising intermediates for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
Mechanism of Action
Target of Action
2-Hydroxy-4-(ethoxycarbonyl)benzoic acid is a derivative of benzoic acid, which is a building block of most phenolic compounds in foods .
Mode of Action
It’s known that benzoic acid derivatives can have various biological activities .
Biochemical Pathways
The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites such as sugars or amino acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Properties
IUPAC Name |
4-ethoxycarbonyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIMTXFPFKYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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